Methyl 2-[2-(2-fluoro-4-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate
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Overview
Description
Methyl 2-[2-(2-fluoro-4-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a complex organic compound with a unique structure that includes a pyrazole ring, a nitro group, and a fluoro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(2-fluoro-4-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate typically involves multiple steps. One common method includes the reaction of 2-fluoro-4-nitrobenzaldehyde with methyl acetoacetate in the presence of a base to form the intermediate compound. This intermediate is then cyclized to form the pyrazole ring, followed by esterification to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced catalysts and controlled environments to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(2-fluoro-4-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluoro substituent can be replaced with other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds .
Scientific Research Applications
Methyl 2-[2-(2-fluoro-4-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-[2-(2-fluoro-4-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-fluoro-4-nitrophenyl)acetate
- Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate
- Methyl 2-chloro-2-(4-nitrophenyl)acetate
Uniqueness
Methyl 2-[2-(2-fluoro-4-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is unique due to its specific combination of functional groups and its pyrazole ring structure.
Properties
Molecular Formula |
C13H12FN3O5 |
---|---|
Molecular Weight |
309.25 g/mol |
IUPAC Name |
methyl 2-[2-(2-fluoro-4-nitrophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]acetate |
InChI |
InChI=1S/C13H12FN3O5/c1-7-9(6-12(18)22-2)13(19)16(15-7)11-4-3-8(17(20)21)5-10(11)14/h3-5,15H,6H2,1-2H3 |
InChI Key |
FKZLYPPTTGDOEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=C(C=C(C=C2)[N+](=O)[O-])F)CC(=O)OC |
Origin of Product |
United States |
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